Cas no 55-52-7 ((1-phenylpropan-2-yl)hydrazine)

55-52-7 structure
Productnaam:(1-phenylpropan-2-yl)hydrazine
(1-phenylpropan-2-yl)hydrazine Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Bromo-2-methylpropionic acid
- Pheniprazine
- 1-(1-phenylpropan-2-yl)hydrazine
- 1-phenylpropan-2-ylhydrazine
- (1-phenylpropan-2-yl)hydrazine
- 1-Phenyl-2-hydrazinopropane
- Feniprazyne [Polish]
- VXTWEDPZMSVFEF-UHFFFAOYSA-N
- UNII-37VKD7067M
- Pheniprazine dl-form
- HY-W224327
- NCIOpen2_000669
- Phenizine
- Pheniprazinum
- NS00033337
- Pheniprazinum [INN-Latin]
- Q7181347
- PHENIPRAZINE [WHO-DD]
- Hydrazine, (1-methyl-2-phenylethyl)-
- 37VKD7067M
- CHEMBL22498
- HYDRAZINE, (alpha-METHYLPHENETHYL)-
- EINECS 200-236-6
- P 1142
- PHENIPRAZINE [INN]
- SCHEMBL163709
- SR-01000944902-1
- Pheniprazine [INN:BAN]
- EN300-274949
- Feniprazyne
- Hydrazine, 1-methyl-2-phenylethyl
- (alpha-Methylphenethyl)hydrazine
- Feniprazina
- Fenilisopropilidrazina
- CS-0286846
- PHENIPRAZINE DL-FORM [MI]
- 2-Hydrazino-1-phenylpropane
- 2-Hydrazinopropylbenzene
- Feniprazina [INN-Spanish]
- CHEBI:134773
- AKOS026733800
- beta-Phenylisopropylhydrazine
- DB09250
- SR-01000944902
- DTXSID6043838
- 55-52-7
- Catron
- Dicatron
- 1-(1-METHYL-2-PHENYLETHYL)HYDRAZINE
-
- MDL: MFCD00865946
- Inchi: InChI=1S/C9H14N2/c1-8(11-10)7-9-5-3-2-4-6-9/h2-6,8,11H,7,10H2,1H3
- InChI-sleutel: VXTWEDPZMSVFEF-UHFFFAOYSA-N
- LACHT: CC(CC1=CC=CC=C1)NN
Berekende eigenschappen
- Exacte massa: 150.11582
- Monoisotopische massa: 150.115698
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 3
- Complexiteit: 97.7
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.3
- Topologisch pooloppervlak: 38
Experimentele eigenschappen
- Dichtheid: 0.9372 (rough estimate)
- Smeltpunt: 25°C
- Kookpunt: 261.79°C (rough estimate)
- Vlampunt: 148°C
- Brekindex: 1.6210 (estimate)
- PSA: 38.05
(1-phenylpropan-2-yl)hydrazine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357516-250mg |
Pheniprazine |
55-52-7 | 98% | 250mg |
¥8486.00 | 2024-05-09 | |
Enamine | EN300-274949-0.5g |
(1-phenylpropan-2-yl)hydrazine |
55-52-7 | 95.0% | 0.5g |
$531.0 | 2025-03-20 | |
Enamine | EN300-274949-10.0g |
(1-phenylpropan-2-yl)hydrazine |
55-52-7 | 95.0% | 10.0g |
$2928.0 | 2025-03-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357516-500mg |
Pheniprazine |
55-52-7 | 98% | 500mg |
¥14331.00 | 2024-05-09 | |
Enamine | EN300-274949-0.1g |
(1-phenylpropan-2-yl)hydrazine |
55-52-7 | 95.0% | 0.1g |
$236.0 | 2025-03-20 | |
Enamine | EN300-274949-2.5g |
(1-phenylpropan-2-yl)hydrazine |
55-52-7 | 95.0% | 2.5g |
$1333.0 | 2025-03-20 | |
Enamine | EN300-274949-5g |
(1-phenylpropan-2-yl)hydrazine |
55-52-7 | 5g |
$1974.0 | 2023-09-10 | ||
Enamine | EN300-274949-0.05g |
(1-phenylpropan-2-yl)hydrazine |
55-52-7 | 95.0% | 0.05g |
$159.0 | 2025-03-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357516-100mg |
Pheniprazine |
55-52-7 | 98% | 100mg |
¥6372.00 | 2024-05-09 | |
Enamine | EN300-274949-1.0g |
(1-phenylpropan-2-yl)hydrazine |
55-52-7 | 95.0% | 1.0g |
$681.0 | 2025-03-20 |
(1-phenylpropan-2-yl)hydrazine Gerelateerde literatuur
-
Ankita Sharma,Sumit Kr Anand,Neha Singh,Akshay Dwarkanath,Upendra Nath Dwivedi,Poonam Kakkar Food Funct. 2021 12 892
-
2. The monocation and monoanion of Re2(μ-Cl)2(μ-dppm)2Cl4(dppm = Ph2PCH2PPh2). An unusual pair of complexes possessing metal–metal bond orders of 1.5 that differ in electronic configurationKim R. Dunbar,Douglas Powell,Richard A. Walton J. Chem. Soc. Chem. Commun. 1985 114
-
3. A conformational exploration of the protonated and unprotonated macrolide antibiotic roxithromycin: comparative study by molecular dynamics and NMR spectroscopy in solutionJosyane Gharbi-Benarous,Patrick Ladam,Marcel Delaforge,Jean-Pierre Girault J. Chem. Soc. Perkin Trans. 2 1992 1989
-
4. Some 1-aryl 1,2,3-triazolesH. El Khadem,H. A. R. Mansour,M. H. Meshreki J. Chem. Soc. C 1968 1329
-
Akira Yanagisawa,Ryoji Miyake,Kazuhiro Yoshida Org. Biomol. Chem. 2014 12 1935
55-52-7 ((1-phenylpropan-2-yl)hydrazine) Gerelateerde producten
- 2172485-77-5(1-(4-methoxybutyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide)
- 98897-78-0(2,2,2-Trifluoro-N-(3-oxo-butyl)-acetamide)
- 1803995-42-7(3-(Aminomethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1861877-80-6(5-[3-(Hydroxymethyl)thiomorpholin-4-yl]furan-2-carbaldehyde)
- 1803762-25-5(1-Bromo-1-(5-chloro-2-iodophenyl)propan-2-one)
- 1111316-52-9(3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine)
- 2171979-24-9(7-nitro-1-benzofuran-5-carboxylic acid)
- 901241-24-5(2-{2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(3-methoxypropyl)acetamide)
- 185345-47-5(3-Bromo-5-fluoro-4-methoxy-benzaldehyde)
- 1805500-39-3(Methyl 3-aminomethyl-5-cyano-2-(trifluoromethoxy)phenylacetate)
Aanbevolen leveranciers
钜澜化工科技(青岛)有限公司
Goudlid
CN Leverancier
Bulk

Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
CN Leverancier
Reagentie

Amadis Chemical Company Limited
Goudlid
CN Leverancier
Reagentie

Wuhan brilliant Technology Co.,Ltd
Goudlid
CN Leverancier
Bulk

Taian Jiayue Biochemical Co., Ltd
Goudlid
CN Leverancier
Bulk
